molecular formula C13H23ClO3 B8504484 11-Chloro-11-oxoundecyl acetate CAS No. 61658-17-1

11-Chloro-11-oxoundecyl acetate

Cat. No.: B8504484
CAS No.: 61658-17-1
M. Wt: 262.77 g/mol
InChI Key: BDPSLVDISLRGNH-UHFFFAOYSA-N
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Description

11-Chloro-11-oxoundecyl acetate (CAS No. 61658-17-1, molecular formula C₁₃H₂₃ClO₃) is a specialized ester derivative featuring a chloro (-Cl) and ketone (-oxo) functional group at the 11th carbon of an undecane backbone, with an acetyloxy (-OAc) group at the terminal position . However, its exact applications remain underexplored in publicly available literature, necessitating analogies with structurally similar compounds for functional insights.

Properties

CAS No.

61658-17-1

Molecular Formula

C13H23ClO3

Molecular Weight

262.77 g/mol

IUPAC Name

(11-chloro-11-oxoundecyl) acetate

InChI

InChI=1S/C13H23ClO3/c1-12(15)17-11-9-7-5-3-2-4-6-8-10-13(14)16/h2-11H2,1H3

InChI Key

BDPSLVDISLRGNH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCCCCCCCCC(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Undecyl Derivatives

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents
11-Chloro-11-oxoundecyl acetate 61658-17-1 C₁₃H₂₃ClO₃ 278.77 -Cl, -oxo, -OAc
11-Methoxy-11-oxoundecanoic acid Not provided C₁₂H₂₂O₅ 246.30 -OCH₃, -oxo, -COOH
11-Bromoundecanoic acid Not provided C₁₁H₂₁BrO₂ 265.19 -Br, -COOH
11-Aminoundecanoic acid Not provided C₁₁H₂₃NO₂ 201.31 -NH₂, -COOH

Key Observations:

  • Substituent Effects on Reactivity: The chloro group in 11-Chloro-11-oxoundecyl acetate enhances electrophilicity compared to the methoxy (-OCH₃) group in 11-Methoxy-11-oxoundecanoic acid, which is electron-donating and may reduce susceptibility to nucleophilic attack . Amino groups (e.g., 11-Aminoundecanoic acid) introduce basicity and hydrogen-bonding capacity, contrasting with the ester’s hydrolytic lability .
  • Functional Group Interactions: The ketone (-oxo) group in 11-Chloro-11-oxoundecyl acetate may participate in keto-enol tautomerism or act as a hydrogen-bond acceptor, similar to other oxo-containing compounds . Carboxylic acid derivatives (e.g., 11-Bromoundecanoic acid) exhibit higher acidity (pKa ~4-5) compared to esters (pKa ~25-30), influencing solubility and reactivity in aqueous environments.

Comparison with Shorter-Chain Acetates

Table 2: Acetate Esters of Varying Chain Lengths

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Chain Length Key Properties
11-Chloro-11-oxoundecyl acetate 61658-17-1 C₁₃H₂₃ClO₃ 278.77 C11 High polarity, low volatility
Hexyl acetate 142-92-7 C₈H₁₆O₂ 144.21 C6 Volatile, fruity odor

Key Observations:

  • Chain Length and Physical Properties :
    • Longer-chain acetates like 11-Chloro-11-oxoundecyl acetate exhibit lower volatility and higher viscosity compared to shorter-chain analogs (e.g., Hexyl acetate), which are widely used as solvents or flavoring agents due to their volatility and mild odor .
    • The chloro-oxo substituents in 11-Chloro-11-oxoundecyl acetate likely increase its polarity, enhancing solubility in polar aprotic solvents (e.g., DMF or DMSO) relative to unsubstituted acetates.

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